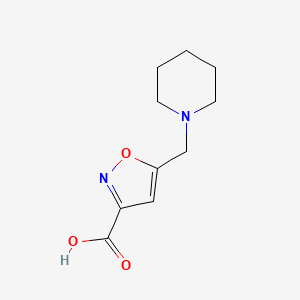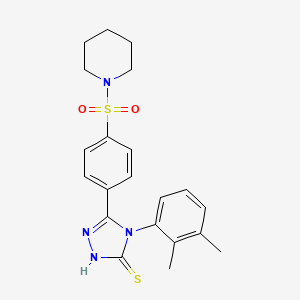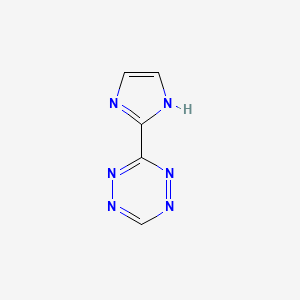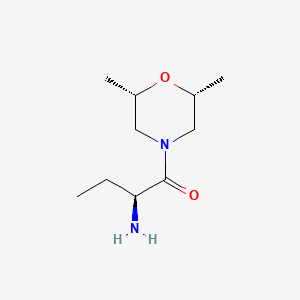
(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one is a chiral compound with potential applications in various scientific fields. Its unique structure, featuring both an amino group and a morpholino ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one typically involves the following steps:
Formation of the Morpholino Ring: The morpholino ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where a carbonyl compound is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The chiral centers can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1-((2S,6R)-2,6-dimethylmorpholino)butan-1-one: This is the enantiomer of the compound and has similar chemical properties but may exhibit different biological activities.
2-Amino-1-morpholinobutan-1-one: This compound lacks the chiral centers and may have different reactivity and applications.
Uniqueness
(S)-2-Amino-1-((2R,6S)-2,6-dimethylmorpholino)butan-1-one is unique due to its chiral centers and the presence of both an amino group and a morpholino ring
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]butan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-4-9(11)10(13)12-5-7(2)14-8(3)6-12/h7-9H,4-6,11H2,1-3H3/t7-,8+,9-/m0/s1 |
InChI Key |
IVSSQZMOHIWCKA-YIZRAAEISA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N1C[C@H](O[C@H](C1)C)C)N |
Canonical SMILES |
CCC(C(=O)N1CC(OC(C1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
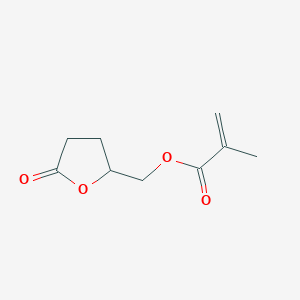
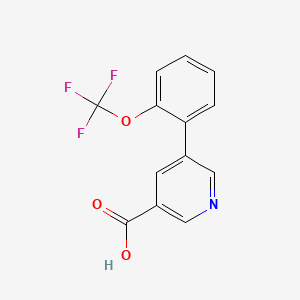
amine](/img/structure/B11764582.png)
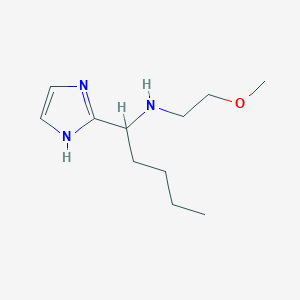
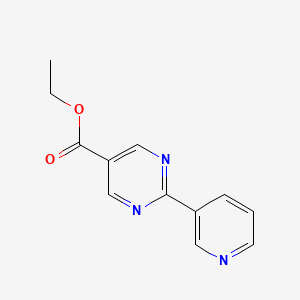
![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
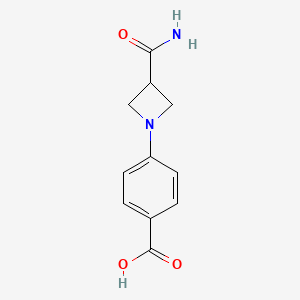
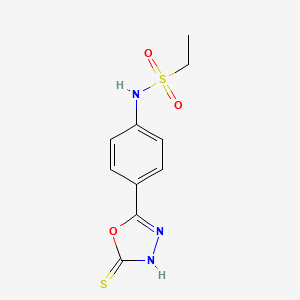
![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
